molecular formula C14H12F2N4O2S B12508417 N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12508417
M. Wt: 338.33 g/mol
InChI Key: KSFLVNOBWUJZEG-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the 8th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cleavage of C=C double bonds using TBAI/TBHP as catalysts, which allows for the formation of triazolopyridines under ligand- and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the oxidative cleavage method can be optimized for large-scale production by adjusting reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other triazolopyridine derivatives, such as:

The uniqueness of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12F2N4O2S

Molecular Weight

338.33 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C14H12F2N4O2S/c1-2-13-17-18-14-12(4-3-5-20(13)14)23(21,22)19-11-7-9(15)6-10(16)8-11/h3-8,19H,2H2,1H3

InChI Key

KSFLVNOBWUJZEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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